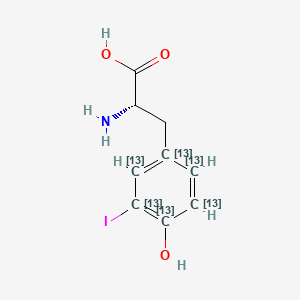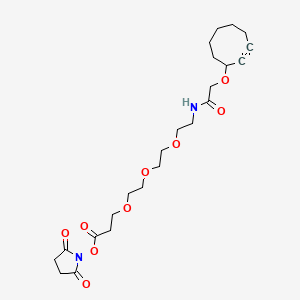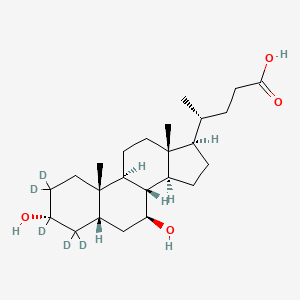
Zomepirac-d4 (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zomepirac-d4 (sodium salt) is a deuterated form of Zomepirac sodium, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing the compound in various biological and chemical studies. Zomepirac sodium was initially developed for pain management but was withdrawn from the market due to severe anaphylactic reactions in some patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zomepirac-d4 (sodium salt) involves the incorporation of deuterium atoms into the Zomepirac molecule. The general synthetic route for Zomepirac involves the following steps :
Starting Material: Diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine.
Intermediate Formation: The Hantzsch pyrrole synthesis is modified to produce an intermediate compound.
Saponification and Monoesterification: These steps lead to the formation of an ester intermediate.
Acylation: The ester is acylated with N,N-dimethyl-p-chlorobenzamide.
Final Saponification: This step yields Zomepirac.
For the deuterated version, deuterium-labeled reagents are used in the synthesis to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Zomepirac-d4 (sodium salt) would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The process would involve large-scale reactors, purification systems, and quality control measures to ensure the final product’s purity and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Zomepirac-d4 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in Zomepirac can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Zomepirac-d4 (sodium salt) has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new NSAIDs and related compounds.
Wirkmechanismus
Zomepirac-d4 (sodium salt) exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain . The deuterium labeling does not alter the mechanism of action but allows for detailed tracking in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolmetin: Another NSAID with a similar structure but without deuterium labeling.
Ketorolac: A structurally related NSAID used for pain management.
Etoricoxib: A selective COX-2 inhibitor with a different mechanism of action.
Uniqueness
Zomepirac-d4 (sodium salt) is unique due to its deuterium labeling, which allows for precise tracking in research studies. This feature makes it valuable for detailed pharmacokinetic and metabolic studies, distinguishing it from other NSAIDs.
Eigenschaften
Molekularformel |
C15H14ClNNaO3 |
|---|---|
Molekulargewicht |
318.74 g/mol |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/i3D,4D,5D,6D; |
InChI-Schlüssel |
HAHQPTOOUJYZKK-HGSONKNXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)O)C)[2H])[2H])Cl)[2H].[Na] |
Kanonische SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)












